molecular formula C12H21NO3 B2420683 Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 2408974-32-1

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2420683
CAS No.: 2408974-32-1
M. Wt: 227.304
InChI Key: HKIAVMBFYUHHLD-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine derivative with the molecular formula C12H21NO3 and a molecular weight of 227.304. This compound has gained attention in scientific research due to its unique properties and potential biological activity.

Preparation Methods

The synthesis of tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.

Chemical Reactions Analysis

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a subject of interest in biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific formyl group and the resulting chemical and biological activities .

Properties

IUPAC Name

tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(8-14)6-12(13,4)5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIAVMBFYUHHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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